3-Fluoro-cyclohexylamine hydrochloride
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Overview
Description
3-Fluoro-cyclohexylamine hydrochloride is a chemical compound that is closely related to 4-Fluoro-cyclohexylamine hydrochloride . It is a white solid and is used as an intermediate in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of cyclohexylamine derivatives typically involves the hydrogenation of aniline or the alkylation of ammonia using cyclohexanol . A recent study discussed a one-step process for the synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen under mild conditions . The process used a bi-functional supported catalyst Ru–V2O5/MCM-41 .Molecular Structure Analysis
The molecular structure of 3-Fluoro-cyclohexylamine hydrochloride is similar to that of cyclohexylamine, which has a molecular weight of 99.1741 . The structure includes a cyclohexyl group fused to an amine .Chemical Reactions Analysis
Cyclohexylamine, a related compound, is produced by two routes: the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts, or by alkylation of ammonia using cyclohexanol . Arylcyclohexylamines, a class of dissociative drugs, primarily work by blocking NMDA receptors .Physical And Chemical Properties Analysis
Cyclohexylamine, a related compound, is a clear to yellowish liquid with a strong, fishy, amine odor. It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C . It is miscible with water and very soluble in ethanol . The physical and chemical properties of 3-Fluoro-cyclohexylamine hydrochloride may be similar.Scientific Research Applications
Another related process is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, and extensive optimization has been undertaken for the use of organotrifluoroborates .
Another related process is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, and extensive optimization has been undertaken for the use of organotrifluoroborates .
Another related process is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, and extensive optimization has been undertaken for the use of organotrifluoroborates .
Safety And Hazards
properties
IUPAC Name |
3-fluorocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMJPLQBZUZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocyclohexan-1-amine hydrochloride | |
CAS RN |
1780812-51-2 |
Source
|
Record name | 3-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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